Cas no 28940-11-6 (Watermelon ketone)

Watermelon ketone 化学的及び物理的性質
名前と識別子
-
- 7-Methyl-2H-benzo[b][1,4]dioxepin-3(4H)-one
- 7-Methyl-1,5-benzodioxepan-3-one
- 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one
- 7-METHYL-3,4-DIHYDRO-2H-1,5-BENZDIOXEPINE-3-ONE
- Watermelon Ketone
- 7-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one
- calone
- CALONE 1951
- METHYL BENZODIOXEPINONE
- Watermelon
- watermelone ketone
- Water-melone ketone
- Watermelonketonecalone
- 7-Methylbenzo[b][1,4]dioxepin-3-one
- 7-Methyl-2H-benzo-1,5-dioxepin-3(4H)-one
- 10-Methyl-2,6-dioxabicyclo[5.4.0]undeca-8,10,12-trien-4-one
- Methylbenzodioxepinone
- 2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl-
- 0NQ136C313
- WatermelonKetone
- DSSTox_RID_82166
- DSSTox_CID_27165
- DSSTox_GSID_4716
- Watermelon ketone
-
- MDL: MFCD07371373
- インチ: 1S/C10H10O3/c1-7-2-3-9-10(4-7)13-6-8(11)5-12-9/h2-4H,5-6H2,1H3
- InChIKey: SWUIQEBPZIHZQS-UHFFFAOYSA-N
- ほほえんだ: O1C([H])([H])C(C([H])([H])OC2C([H])=C([H])C(C([H])([H])[H])=C([H])C1=2)=O
計算された属性
- せいみつぶんしりょう: 178.06300
- どういたいしつりょう: 178.063
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5
じっけんとくせい
- 密度みつど: 1.196
- ゆうかいてん: 37.0 to 41.0 deg-C
- ふってん: 91°C/0.2mmHg(lit.)
- フラッシュポイント: 129.3 °C
- 屈折率: 1.538
- PSA: 35.53000
- LogP: 1.33530
Watermelon ketone セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P301+P312+P330
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 22
-
危険物標識:
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Watermelon ketone 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Watermelon ketone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM153374-25g |
7-methyl-2h-benzo-1,5-dioxepin-3(4h)-one |
28940-11-6 | 97% | 25g |
$135 | 2022-06-11 | |
Key Organics Ltd | AS-33333-1MG |
calone |
28940-11-6 | >95% | 1mg |
£36.00 | 2025-02-09 | |
TRC | M288880-5g |
7-Methyl-2H-1,5-benzodioxepin-3(4H)-one |
28940-11-6 | 5g |
$155.00 | 2023-05-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 97597-100MG |
Watermelon ketone |
28940-11-6 | analytical standard | 100MG |
¥832.13 | 2022-02-23 | |
Key Organics Ltd | AS-33333-10MG |
calone |
28940-11-6 | >95% | 10mg |
£51.00 | 2025-02-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M77500-5g |
Watermelon ketone |
28940-11-6 | 98% | 5g |
¥333.0 | 2022-04-27 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M120048-100g |
Watermelon ketone |
28940-11-6 | 98% | 100g |
¥2590.90 | 2023-09-02 | |
eNovation Chemicals LLC | D914151-25g |
7-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one |
28940-11-6 | 97% | 25g |
$250 | 2023-09-03 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 97597-100MG |
28940-11-6 | 100MG |
¥953.13 | 2023-01-15 | |||
Aaron | AR002XU7-1g |
2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl- |
28940-11-6 | 98% | 1g |
$12.00 | 2025-01-21 |
Watermelon ketone サプライヤー
Watermelon ketone 関連文献
-
Feng Wang,Rongrong Qian,Lei Yu React. Chem. Eng. 2023 8 849
-
T. Tabanelli,C. Giliberti,R. Mazzoni,R. Cucciniello,F. Cavani Green Chem. 2019 21 329
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Alkyl aryl ethers
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Ethers Alkyl aryl ethers
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
Watermelon ketoneに関する追加情報
Watermelon Ketone (CAS No. 28940-11-6): A Comprehensive Overview
Watermelon ketone, also known by its chemical name trans-4,5-epoxy-2-decenal, is a compound with the CAS number 28940-11-6. This molecule is renowned for its unique and refreshing watermelon-like aroma, making it a valuable component in the fragrance and flavor industries. In recent years, Watermelon ketone has gained significant attention not only for its sensory properties but also for its potential applications in various scientific and industrial fields.
The chemical structure of Watermelon ketone consists of a conjugated double bond and an epoxy group, which contribute to its distinctive aroma. The compound is synthesized through a series of chemical reactions, including the epoxidation of unsaturated aldehydes. The precise control of these reactions is crucial to ensure the quality and purity of the final product. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing Watermelon ketone, reducing the overall cost and environmental impact.
In the fragrance industry, Watermelon ketone is widely used to create watermelon-scented products such as perfumes, candles, and air fresheners. Its ability to mimic the natural scent of watermelons makes it an essential ingredient in formulations designed to evoke a fresh and summery atmosphere. Additionally, Watermelon ketone is used in the food industry as a flavoring agent in products like beverages, confectionery, and baked goods. The compound's stability under various processing conditions ensures that it retains its characteristic aroma even after prolonged storage or exposure to heat.
Recent research has explored the potential health benefits of Watermelon ketone. Studies have shown that this compound possesses antioxidant properties, which may help protect cells from damage caused by free radicals. Free radicals are unstable molecules that can cause oxidative stress, leading to various health issues such as inflammation and chronic diseases. The antioxidant activity of Watermelon ketone has been attributed to its ability to scavenge free radicals and reduce oxidative stress levels in biological systems.
Beyond its sensory and health benefits, Watermelon ketone has also been investigated for its potential applications in cosmetics. The compound's moisturizing properties make it a promising ingredient in skincare products designed to hydrate and nourish the skin. Additionally, its anti-inflammatory effects may help reduce redness and irritation, making it suitable for use in sensitive skin formulations. Research in this area is ongoing, with scientists exploring new ways to incorporate Watermelon ketone into cosmetic products while maintaining its efficacy and safety.
In the pharmaceutical industry, Watermelon ketone has shown promise as a potential therapeutic agent. Preclinical studies have demonstrated that this compound may have anti-inflammatory and analgesic properties, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders. While more research is needed to fully understand the mechanisms underlying these effects, the preliminary findings are encouraging and warrant further investigation.
The environmental impact of Watermelon ketone production has also been a topic of interest in recent years. As consumers become increasingly aware of sustainability issues, there is a growing demand for eco-friendly manufacturing processes. Researchers are developing new methods to produce Watermelon ketone using renewable resources and green chemistry principles. These approaches aim to minimize waste generation, reduce energy consumption, and lower the overall environmental footprint of the production process.
In conclusion, Watermelon ketone (CAS No. 28940-11-6) is a versatile compound with a wide range of applications in fragrance, flavor, cosmetics, and pharmaceuticals. Its unique chemical structure confers valuable sensory properties while also offering potential health benefits such as antioxidant and anti-inflammatory effects. Ongoing research continues to uncover new uses for this compound, highlighting its importance in various scientific and industrial fields.
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